![molecular formula C25H19BrN4O3S B2685243 N-1,3-benzodioxol-5-yl-2-[(2-bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]butanamide CAS No. 689227-27-8](/img/structure/B2685243.png)
N-1,3-benzodioxol-5-yl-2-[(2-bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-2-[(2-bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]butanamide is a useful research compound. Its molecular formula is C25H19BrN4O3S and its molecular weight is 535.42. The purity is usually 95%.
BenchChem offers high-quality N-1,3-benzodioxol-5-yl-2-[(2-bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-1,3-benzodioxol-5-yl-2-[(2-bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Reactivity
Research on quinazolinones and their derivatives, such as the reaction of aminoquinoline diones with isothiocyanic acid, highlights an easy pathway to thioxo derivatives, indicating a method for generating compounds with potential biological activity (Mrkvička, Lyčka, Rudolf, & Klásek, 2010)[https://consensus.app/papers/reaction-3aminoquinoline24diones-acid—an-pathway-mrkvička/cbdb1e5f7579506c8bb78959f44a77e4/?utm_source=chatgpt]. Another study on the efficient ionic liquid-mediated synthesis of substituted thiazoloquinazoline diones showcases a green chemistry approach to synthesizing structurally complex quinazolinones (Yadav, Dhakad, & Sharma, 2013)[https://consensus.app/papers/liquid-mediated-synthesis-substituted-yadav/06275c46076857c2b00c2fd1f8c4b769/?utm_source=chatgpt], which could be applicable for synthesizing the target compound.
Antimicrobial and Antitumor Activities
Several quinoline and quinazoline derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating the potential of these frameworks in developing new antimicrobial agents (Özyanik, Demirci, Bektaş, & Demirbas, 2012)[https://consensus.app/papers/preparation-activity-evaluation-quinoline-derivatives-özyanik/f20833fb0e9756779cbda4f1a00003c3/?utm_source=chatgpt]. Furthermore, compounds like quinazolino-benzothiazoles have shown anticonvulsant activities, indicating the therapeutic potential of such derivatives in neurological disorders (Ugale, Patel, Wadodkar, Bari, Shirkhedkar, & Surana, 2012)[https://consensus.app/papers/quinazolinobenzothiazoles-fused-pharmacophores-agents-ugale/c751e4d272b85ba08389b51deb71a059/?utm_source=chatgpt].
Drug Design and Molecular Docking
The structure-based drug design leading to the discovery of potent CDK2 inhibitors highlights the significance of molecular design in enhancing the efficacy of chemical compounds against specific biological targets (Vulpetti, Casale, Roletto, Amici, Villa, & Pevarello, 2006)[https://consensus.app/papers/structurebased-drug-design-discovery-2aminothiazole-vulpetti/e66df2be70215e2e99e5cbf48beebebf/?utm_source=chatgpt]. This approach could be relevant for tailoring the biological activities of compounds related to N-1,3-benzodioxol-5-yl-2-[(2-bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]butanamide.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN4O3S/c1-2-22(24(31)27-15-8-10-20-21(12-15)33-13-32-20)34-25-29-17-9-7-14(26)11-16(17)23-28-18-5-3-4-6-19(18)30(23)25/h3-12,22H,2,13H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOUGEMQAKJFCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylbutanamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。